

cycloacetylation of phenols with 2-Butynoic acid for flavone synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Butynoic acid

Cat. No.: B104180

[Get Quote](#)

Application Notes and Protocols for Flavone Synthesis

Topic: Synthesis of Flavones via the Baker-Venkataraman Rearrangement

For: Researchers, scientists, and drug development professionals.

Introduction

Flavones are a significant class of flavonoids characterized by a 2-phenylchromen-4-one backbone. These compounds are widely distributed in the plant kingdom and are of great interest to the pharmaceutical and nutraceutical industries due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of flavone derivatives is a cornerstone of medicinal chemistry and drug discovery programs aimed at developing new therapeutic agents.

While various methods exist for the synthesis of the flavone core, the Baker-Venkataraman rearrangement provides a reliable and versatile strategy. This method involves the conversion of a 2-hydroxyacetophenone to a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione, which then undergoes an acid-catalyzed cyclization to yield the final flavone. This application note provides a detailed protocol for this synthetic route.

It is important to note that the direct cycloacetylation of phenols with **2-butynoic acid** is not a chemically viable method for the synthesis of flavones, as **2-butynoic acid** lacks the requisite

phenyl group for the formation of the 2-phenylchromen-4-one structure. The Baker-Venkataraman approach, starting from a phenol derivative (2-hydroxyacetophenone), represents a robust and well-established alternative.[1][2]

Reaction Scheme

The overall synthetic scheme is a three-step process:

- Esterification: Reaction of a 2-hydroxyacetophenone with a benzoyl chloride in the presence of a base (e.g., pyridine) to form a 2-benzoyloxyacetophenone.[3]
- Baker-Venkataraman Rearrangement: Base-catalyzed rearrangement of the 2-benzoyloxyacetophenone to a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione.[4]
- Cyclization: Acid-catalyzed intramolecular cyclization and dehydration of the 1,3-diketone to yield the flavone.[5][6]

Experimental Protocols

Protocol 1: Synthesis of 2-Benzoyloxyacetophenone (Esterification)[5][7]

Materials:

- 2-Hydroxyacetophenone
- Benzoyl chloride
- Anhydrous pyridine
- 1 M Hydrochloric acid
- Methanol
- Crushed ice
- Round-bottom flask (250 mL)
- Magnetic stirrer

- Reflux condenser with a calcium chloride drying tube
- Beaker (1 L)
- Büchner funnel and flask for vacuum filtration

Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-hydroxyacetophenone (10 g, 0.073 mol).
- Add anhydrous pyridine (15 mL), followed by the slow addition of benzoyl chloride (14.4 g, 0.102 mol). The reaction is exothermic.[5]
- Once the addition is complete, fit the flask with a reflux condenser and a calcium chloride drying tube.
- Allow the reaction mixture to stir for 20-30 minutes at room temperature.[7]
- Pour the reaction mixture into a 1 L beaker containing crushed ice (150 g) and 1 M hydrochloric acid (350 mL) with vigorous stirring.[5]
- Collect the precipitated solid by vacuum filtration.
- Wash the solid product first with cold methanol (15 mL) and then with water (15 mL).[5]
- Recrystallize the crude 2-benzoyloxyacetophenone from methanol to obtain the purified product.
- Dry the product, record the yield, and characterize (e.g., melting point, IR, NMR).

Protocol 2: Synthesis of 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione (Baker-Venkataraman Rearrangement)[5][8]**Materials:**

- 2-Benzoyloxyacetophenone

- Anhydrous pyridine
- Potassium hydroxide (pulverized)
- 10% Acetic acid solution
- Three-neck round-bottom flask (250 mL)
- Mechanical stirrer
- Thermometer
- Reflux condenser with a calcium chloride drying tube

Procedure:

- In a 250 mL three-neck round-bottom flask, dissolve 2-benzoyloxyacetophenone (7 g, 0.029 mol) in anhydrous pyridine (27 mL).[\[5\]](#)
- Heat the mixture to 50°C with constant stirring.
- Quickly add pulverized potassium hydroxide (2.5 g, 0.045 mol) to the reaction mixture.
- Stir the mixture at 50°C for 15-20 minutes, during which a yellow precipitate of the potassium salt of the diketone will form.[\[8\]](#)
- Cool the mixture to room temperature and acidify by adding 10% acetic acid solution (38 mL) with stirring.[\[5\]](#)
- Collect the precipitated 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione by vacuum filtration.
- Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol).
- Dry the product, record the yield, and characterize.

Protocol 3: Synthesis of Flavone (Acid-Catalyzed Cyclization)[\[5\]](#)[\[9\]](#)

Materials:

- 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
- Glacial acetic acid
- Concentrated sulfuric acid
- Crushed ice
- Round-bottom flask (100 mL)
- Reflux condenser
- Boiling water bath

Procedure:

- In a 100 mL round-bottom flask, dissolve 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione (4.5 g, 0.019 mol) in glacial acetic acid (25 mL).
- With stirring, add concentrated sulfuric acid (1 mL).[\[5\]](#)
- Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour with stirring.[\[9\]](#)
- Pour the hot reaction mixture onto crushed ice (130 g) with stirring.
- Allow the ice to melt completely, and collect the crude flavone by vacuum filtration.
- Wash the solid product with water until the filtrate is neutral.
- Recrystallize the crude flavone from a suitable solvent (e.g., petroleum ether or ethanol) to obtain the pure product.[\[5\]](#)
- Dry the final product, record the overall yield, and perform characterization (e.g., melting point, NMR, mass spectrometry).

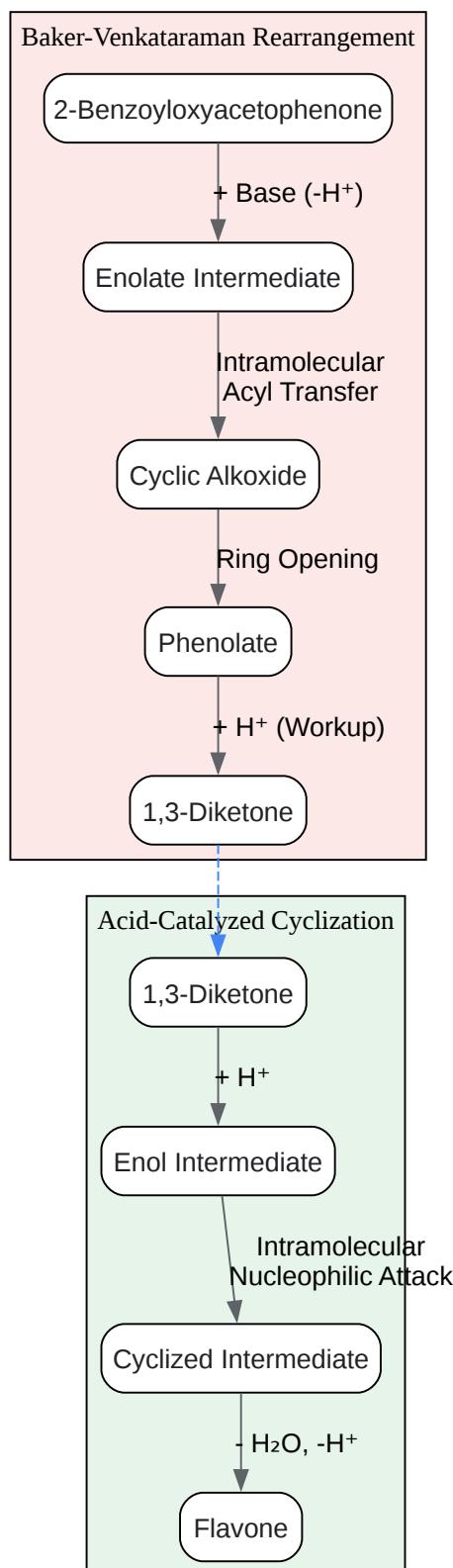
Data Presentation

The yields of the Baker-Venkataraman synthesis of flavones are influenced by the substituents on both the 2-hydroxyacetophenone and the benzoyl chloride. The following table summarizes representative yields for the synthesis of various flavone derivatives.

2-Hydroxyaceto phenone Substituent	Benzoyl Chloride Substituent	Flavone Product	Overall Yield (%)	Reference
H	H	Flavone	59-68	[8]
4'-OH	H	7-Hydroxyflavone	~65	[10]
5'-Cl	H	6-Chloroflavone	~70	
H	4-OCH ₃	4'-Methoxyflavone	~62	[9]
4'-OH	4-OCH ₃	7-Hydroxy-4'-methoxyflavone	~60	
5'-NO ₂	4-Cl	6-Nitro-4'-chloroflavone	~55	

Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the three-step synthesis of flavones.

Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: Mechanism of flavone synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis Of Flavone Skeleton By Different Methods – Oriental Journal of Chemistry [orientjchem.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. biomedres.us [biomedres.us]
- 4. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β -Diketones Using Water as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mentis.uta.edu [mentis.uta.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [cycloacetylation of phenols with 2-Butynoic acid for flavone synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104180#cycloacetylation-of-phenols-with-2-butynoic-acid-for-flavone-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com